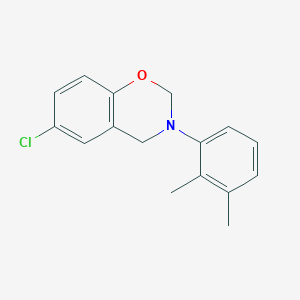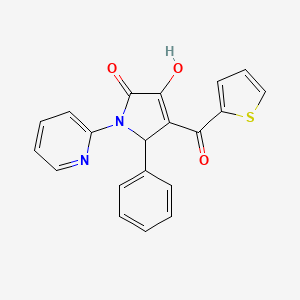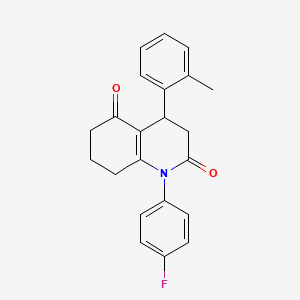![molecular formula C16H13F3N4O6 B11504436 {4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11504436.png)
{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and furan groups attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Shares the nitro and trifluoromethyl groups but differs in the core structure.
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: Similar functional groups but different overall structure.
Uniqueness
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to the combination of its functional groups and the piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13F3N4O6 |
|---|---|
Molecular Weight |
414.29 g/mol |
IUPAC Name |
[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H13F3N4O6/c17-16(18,19)10-8-11(22(25)26)14(12(9-10)23(27)28)20-3-5-21(6-4-20)15(24)13-2-1-7-29-13/h1-2,7-9H,3-6H2 |
InChI Key |
ITMZHHJODJCDEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea](/img/structure/B11504373.png)
![N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B11504377.png)
![2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11504378.png)
![3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B11504380.png)

![2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11504395.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide](/img/structure/B11504408.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide](/img/structure/B11504417.png)
![5-({N-benzyl-N-[(4-methoxyphenyl)carbonyl]glycyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11504422.png)
![1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11504434.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11504438.png)


![2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11504441.png)
